Enantiomer-Specific Potency in HIV-1 Protease Inhibitors: (S) vs (R) Configuration
The (S)-enantiomer of the phenyloxazolidinone scaffold is essential for achieving high inhibitory activity against HIV-1 protease. This is a direct consequence of its stereochemistry, which dictates a favorable binding mode in the enzyme's S2 pocket . The (R)-enantiomer or other diastereomers do not provide the same level of activity, making the procurement of the correct (S)-enantiomer (CAS 918543-49-4) non-negotiable for this application.
| Evidence Dimension | HIV-1 Protease Inhibitory Activity |
|---|---|
| Target Compound Data | Low nanomolar (nM) inhibitory activity for compounds with (S)-phenyloxazolidinones |
| Comparator Or Baseline | Compounds with the (R)-enantiomer of the phenyloxazolidinone scaffold |
| Quantified Difference | Significant loss of potency for the (R)-enantiomer; (S)-enantiomer is required for high activity |
| Conditions | In vitro assay against wild-type HIV-1 protease |
Why This Matters
This demonstrates that the (S)-stereochemistry is a critical requirement for the compound's most cited application, directly impacting the potency of the final drug candidate and justifying the need for a chirally pure source.
